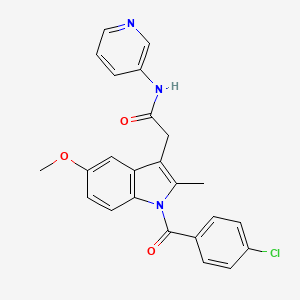

N-(3-Pyridyl)indomethacinamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3/c1-15-20(13-23(29)27-18-4-3-11-26-14-18)21-12-19(31-2)9-10-22(21)28(15)24(30)16-5-7-17(25)8-6-16/h3-12,14H,13H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPHQYAZUTCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of N-(3-Pyridyl)indomethacinamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of N-(3-Pyridyl)indomethacinamide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

This compound is a derivative of the non-steroidal anti-inflammatory drug indomethacin, engineered to exhibit high selectivity for the COX-2 isozyme. This selectivity is crucial for minimizing the gastrointestinal side effects commonly associated with non-selective COX inhibitors. The primary mechanism of action involves the direct inhibition of COX-2, leading to a reduction in prostaglandin (B15479496) synthesis. Downstream of this primary action, this compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptotic pathways, and potentially the NF-κB signaling cascade. This guide will detail these mechanisms, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the key pathways.

Core Mechanism of Action: Selective COX-2 Inhibition

The central mechanism of this compound is its potent and selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a significant role in inflammatory processes and cell proliferation by catalyzing the conversion of arachidonic acid to prostaglandins, most notably prostaglandin E2 (PGE2).[1] In contrast, COX-1 is a constitutively expressed enzyme involved in homeostatic functions, including the protection of the gastric mucosa.[1] The selectivity of this compound for COX-2 over COX-1 is a key determinant of its therapeutic profile.

Quantitative Inhibition Data

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | >66[1] | 0.052[1] | >1269 |

| Indomethacin | 0.018 | 0.026 | 0.69 |

Table 1: In vitro inhibitory activity of this compound and Indomethacin against COX-1 and COX-2.

Downstream Signaling Pathways

The inhibition of COX-2 by this compound triggers a cascade of downstream events, primarily culminating in the induction of apoptosis in cancer cells. This pro-apoptotic effect is a significant area of interest for its potential anti-cancer applications.

Prostaglandin E2 (PGE2) Suppression

By inhibiting COX-2, this compound effectively reduces the synthesis of PGE2. Elevated levels of PGE2 are associated with inflammation and are known to promote cancer cell proliferation, survival, and angiogenesis. The suppression of PGE2 is a critical step in the anti-inflammatory and potential anti-neoplastic effects of this compound.

Induction of Apoptosis

The reduction in PGE2 levels and other downstream effects of COX-2 inhibition lead to the activation of apoptotic pathways within cancer cells. Evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

COX-2 inhibition has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.

Selective COX-2 inhibitors can also sensitize cancer cells to apoptosis by upregulating the expression of death receptors, such as Fas (CD95). The binding of Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers. Some studies suggest that COX-2 inhibitors can suppress the activation of NF-κB, although the precise mechanism of this interaction is still under investigation. This inhibition may contribute to the pro-apoptotic and anti-proliferative effects of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology: A common method is the oxygen consumption assay.

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, hematin, and a reducing agent like epinephrine.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound or vehicle control.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Measurement: The rate of oxygen consumption is measured using an oxygen electrode.

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 for cytotoxicity is calculated.

Western Blot Analysis for Apoptosis Markers

Objective: To quantify the expression of key apoptosis-related proteins following treatment with this compound.

Methodology:

-

Cell Lysis: Cells treated with the compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

This compound is a highly selective COX-2 inhibitor with a clear mechanism of action centered on the reduction of prostaglandin synthesis. This primary effect instigates downstream signaling events that promote apoptosis in cancer cells, highlighting its potential as an anti-inflammatory and anti-cancer agent. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and similar compounds. Future research should focus on obtaining more extensive in vivo efficacy data and further elucidating the intricate interplay between COX-2 inhibition and other key signaling pathways in various disease models.

References

N-(3-Pyridyl)indomethacinamide: A Technical Guide to a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-(3-Pyridyl)indomethacinamide, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Derived from the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), this amide derivative demonstrates significantly enhanced selectivity for COX-2 over the constitutively expressed COX-1 isoform. This selectivity profile suggests a reduced potential for the gastrointestinal side effects commonly associated with non-selective NSAIDs. This document details the mechanism of action, synthesis, in vitro and in vivo evaluation, and relevant signaling pathways associated with this compound, presenting a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923) and other prostanoids.[1] Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression upregulated by inflammatory stimuli such as cytokines, mitogens, and endotoxins.[2] The anti-inflammatory and analgesic effects of traditional NSAIDs stem primarily from the inhibition of COX-2.[2]

Indomethacin is a potent, non-selective NSAID that inhibits both COX-1 and COX-2.[2] While effective in reducing inflammation and pain, its clinical use can be limited by gastrointestinal toxicity due to the inhibition of COX-1.[3] The derivatization of indomethacin's carboxylate group into an amide is a strategic approach to enhance its selectivity for COX-2.[2][3] this compound is a prime example of this strategy, exhibiting high potency for COX-2 inhibition with minimal activity against COX-1.[2][4]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. The inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[1] This selective inhibition is attributed to the structural differences in the active sites of COX-1 and COX-2. The active site of COX-2 is larger and possesses a side pocket, which can accommodate the bulkier amide moiety of this compound, whereas the narrower channel of the COX-1 active site cannot.[3] Kinetic studies have revealed that indomethacin amides act as slow, tight-binding inhibitors of COX-2, with the time-dependent inhibition step being a key determinant of their selectivity.[2][4]

The upregulation of COX-2 is a complex process involving multiple signaling pathways, often initiated by inflammatory stimuli. A simplified representation of the COX-2 signaling pathway is depicted below.

Quantitative Data

The inhibitory potency and selectivity of this compound against COX-1 and COX-2 are summarized in the table below. The data highlights the significant selectivity of the compound for the COX-2 isoform.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | > 66 | 0.052 | > 1269 |

| Indomethacin | 0.027 | 0.127 | 0.21 |

Data sourced from Kalgutkar et al., J. Med. Chem. 2000, 43 (15), 2860-2870.[2][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound from indomethacin can be achieved through two primary methods: a one-step DCC/DMAP coupling or a two-step acid chloride formation followed by amidation.[5][6][7][8]

Method 1: DCC/DMAP Coupling

This method facilitates direct amide bond formation.[5][7]

-

Materials: Indomethacin, 3-aminopyridine (B143674), dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve indomethacin (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add 3-aminopyridine (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the precipitated dicyclohexylurea (DCU) and wash with cold DCM.

-

Wash the combined filtrate with 5% aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Method 2: Acid Chloride Formation

This two-step method involves the activation of the carboxylic acid.[6][8]

-

Materials: Indomethacin, thionyl chloride, anhydrous benzene (B151609), 3-aminopyridine, dry pyridine (B92270).

-

Procedure:

-

Step 1: Formation of the Acid Chloride

-

Reflux a solution of indomethacin (1.0 equivalent) in anhydrous benzene with an excess of thionyl chloride for 2-3 hours.

-

Remove the excess thionyl chloride and benzene under reduced pressure to yield the crude indomethacin acid chloride.

-

-

Step 2: Amidation

-

Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., DCM or benzene).

-

Add a solution of 3-aminopyridine (1.1 equivalents) and dry pyridine (as a base) to the acid chloride solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

-

-

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of this compound is determined using a fluorometric or colorimetric assay that measures the peroxidase activity of the COX enzymes.[2][4]

-

Principle: The assay measures the oxidation of a probe in the presence of arachidonic acid and the respective COX isoform (human recombinant COX-2 or ovine COX-1). The rate of probe oxidation is proportional to the enzyme activity.

-

Materials: Human recombinant COX-2, ovine COX-1, arachidonic acid, assay buffer, heme cofactor, fluorometric or colorimetric probe, test compound (this compound), and a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound or control.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.[9][10][11][12][13]

-

Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Materials: Carrageenan, test compound (this compound), reference drug (e.g., indomethacin), vehicle (e.g., 0.5% carboxymethyl cellulose), plethysmometer.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: control (vehicle), reference drug, and test compound at various doses.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

After a specific period (e.g., 1 hour), inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Conclusion

This compound represents a successful application of medicinal chemistry principles to modify a non-selective NSAID into a highly selective COX-2 inhibitor. Its potent in vitro activity and high selectivity index suggest a favorable therapeutic profile with a potentially reduced risk of gastrointestinal complications. The detailed synthetic and pharmacological evaluation protocols provided in this guide serve as a valuable resource for researchers investigating novel anti-inflammatory agents and for professionals involved in the drug development process. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to confirm its efficacy and safety in preclinical models.

References

- 1. Indolyl esters and amides related to indomethacin are selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ojs.uomosul.edu.iq [ojs.uomosul.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Development of N-(3-Pyridyl)indomethacinamide

This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles underlying this compound, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.

Introduction

This compound is a synthetic derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933).[1][2] It was developed as a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The rationale behind its development was to create a potent anti-inflammatory agent with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the COX-1 isoform responsible for gastric cytoprotection.[1][2] This document details the synthesis, mechanism of action, and biological evaluation of this compound.

Synthesis and Chemical Properties

This compound is synthesized from its parent compound, indomethacin. The general approach involves the conversion of the carboxylic acid group of indomethacin into an amide. A common synthetic strategy is to first activate the carboxylic acid of indomethacin, for example, by converting it to an acid chloride, and then reacting it with 3-aminopyridine.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₂₄H₂₀ClN₃O₃ |

| Molecular Weight | 433.89 g/mol |

| CAS Number | 261766-29-4 |

| IUPAC Name | 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the potent and selective inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of pain and inflammation.[3][4] By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.[5]

Biological Evaluation and Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. A key aspect of its evaluation is the determination of its inhibitory potency against COX-1 and COX-2 to establish its selectivity.

Table 1: In Vitro COX Inhibition

| Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Human Recombinant COX-2 | 0.052 | >1269 |

| Ovine COX-1 | >66 | |

| Ovine Seminal Vesicular COX-1 | 75 | 0.67 |

| Ovine Placental COX-2 | 50 |

Data compiled from multiple sources.[1][6][7]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of amide derivatives of indomethacin.

Procedure:

-

Activation of Indomethacin: Indomethacin is dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or benzene). An activating agent such as thionyl chloride or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is added, and the mixture is stirred at room temperature to form the activated intermediate.[8][9]

-

Amide Coupling: 3-Aminopyridine, dissolved in an appropriate solvent, is added to the activated indomethacin solution. The reaction mixture is stirred, typically at room temperature, until the reaction is complete.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove by-products and unreacted reagents. The organic layer is dried and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield this compound.

In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ values of a test compound against COX-1 and COX-2.

Materials and Reagents:

-

Purified COX-1 and recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Assay buffer

-

Detection reagents (e.g., for ELISA or LC-MS/MS)

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer.

-

Inhibitor Preparation: A series of dilutions of this compound are prepared in a suitable solvent (e.g., DMSO).

-

Assay: In a microplate, the enzyme is pre-incubated with the various concentrations of the inhibitor for a specified time at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a defined period.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of prostaglandin produced is quantified using a suitable method such as ELISA or LC-MS/MS.[10]

-

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard animal model to evaluate the acute anti-inflammatory effects of compounds.[11]

Procedure:

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

-

Compound Administration: The animals are divided into groups and administered this compound at various doses (or a vehicle control) orally or intraperitoneally.

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered to the hind paw of each animal to induce localized edema.

-

Measurement of Paw Edema: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the paw volume with the control group.

Conclusion

This compound is a potent and highly selective COX-2 inhibitor developed from the non-selective NSAID, indomethacin. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, provides a strong basis for its anti-inflammatory properties with a potentially improved gastrointestinal safety profile. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N-(3-Pyridyl)indomethacin Amide (261766-29-4) for sale [vulcanchem.com]

- 8. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of N-(3-Pyridyl)indomethacinamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Pyridyl)indomethacinamide and its derivatives represent a promising class of selective cyclooxygenase-2 (COX-2) inhibitors. As an amide derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), this scaffold has been investigated for its potential to deliver potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, including their synthesis, mechanism of action, and key experimental data.

Core Concepts: Selective COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is typically induced at sites of inflammation.

Traditional NSAIDs, like indomethacin, are non-selective and inhibit both COX-1 and COX-2. While their therapeutic effects are primarily mediated through COX-2 inhibition, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding. The development of selective COX-2 inhibitors aims to mitigate these risks by specifically targeting the inflammation-associated enzyme. This compound has emerged as a potent and highly selective inhibitor of COX-2.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of indomethacin. A representative synthetic protocol is outlined below. This procedure can be adapted for the synthesis of various derivatives by utilizing substituted indomethacin precursors or different aminopyridine isomers and their derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

Indomethacin

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC/DMAP)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Triethylamine (B128534) or other suitable base

-

Silica (B1680970) gel for column chromatography

-

Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Activation of Indomethacin: Indomethacin is first converted to its more reactive acyl chloride. To a solution of indomethacin in an anhydrous solvent, thionyl chloride is added dropwise at room temperature. The reaction is stirred for several hours to ensure complete conversion. The excess thionyl chloride and solvent are then removed under reduced pressure.

-

Amidation: The resulting indomethacin acyl chloride is dissolved in an anhydrous solvent. To this solution, 3-aminopyridine and a base such as triethylamine are added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Data

The primary biological activity of this compound is its potent and selective inhibition of the COX-2 enzyme. This selectivity is a key feature that distinguishes it from its parent compound, indomethacin.

Table 1: In Vitro COX Inhibition Data for this compound

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound | >66[1] | 0.052[1] | >1269[1] |

| Indomethacin | ~0.05-0.1 | ~0.75-2.6 | ~0.02-0.14 |

IC₅₀ values can vary depending on the specific assay conditions and enzyme source.

Experimental Protocols for Biological Evaluation

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining the potency and selectivity of the synthesized compounds.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against COX-1 and COX-2.

Materials:

-

Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Test compounds and reference standards (e.g., indomethacin, celecoxib)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection system to measure prostaglandin (B15479496) production (e.g., ELISA for PGE₂, or measurement of oxygen consumption)

Procedure:

-

Enzyme and Inhibitor Preparation: The COX enzymes are diluted to the desired concentration in the reaction buffer. Stock solutions of the test compounds are prepared (typically in DMSO) and serially diluted.

-

Reaction Setup: The reaction is typically performed in a 96-well plate format. The reaction buffer, enzyme, and various concentrations of the test compound or vehicle control are added to the wells.

-

Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Incubation: The plate is incubated for a specific time (e.g., 10-20 minutes at 37°C) to allow for the formation of prostaglandins.

-

Termination and Detection: The reaction is stopped, and the amount of prostaglandin produced is quantified using a suitable detection method.

-

Data Analysis: The percentage of inhibition for each concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

Objective: To determine the cytotoxic potential of this compound derivatives on a selected cell line.

Materials:

-

Human cancer cell line (e.g., HT-29, A549) or other relevant cell lines

-

Cell culture medium and supplements (e.g., fetal bovine serum)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) can be calculated.

3. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory efficacy of this compound derivatives.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in saline)

-

Test compounds and a standard drug (e.g., indomethacin)

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer for measuring paw volume

Procedure:

-

Animal Grouping and Acclimatization: Animals are divided into groups (e.g., control, standard, and test groups at different doses) and allowed to acclimatize.

-

Compound Administration: The test compounds, standard drug, or vehicle are administered to the respective groups, typically orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan is administered into the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.

References

In Vitro Evaluation of N-(3-Pyridyl)indomethacinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Pyridyl)indomethacinamide is a synthetic amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). This technical guide provides a comprehensive overview of the in vitro evaluation of this compound, focusing on its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the field of anti-inflammatory and analgesic agents.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound is characterized as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][4] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.

This compound demonstrates a reversible mode of inhibition.[1][2][4] Its selectivity for COX-2 is significant, with studies showing it to be substantially less potent as an inhibitor of COX-1.[1][2]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified through the determination of half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values from in vitro assays.

| Enzyme Target | Test System | IC50 Value | Reference |

| Human Recombinant COX-2 | In Vitro Enzyme Assay | 0.052 µM | [1][2] |

| Ovine COX-1 | In Vitro Enzyme Assay | >66 µM | [1] |

| Ovine Seminal Vesicular COX-1 | In Vitro Enzyme Assay | 75 µM | [2] |

| Ovine Placental COX-2 | In Vitro Enzyme Assay | 50 µM | [2] |

Note: The significant difference in IC50 values between COX-2 and COX-1 highlights the selectivity of this compound.

Experimental Protocols

The in vitro evaluation of this compound typically involves enzymatic assays to determine its inhibitory effect on COX-1 and COX-2. While specific, detailed protocols for this particular compound are not exhaustively available in the public domain, a general methodology based on standard practices for COX inhibitor screening can be described.

General Protocol for In Vitro COX Inhibition Assay

This protocol outlines the key steps for determining the IC50 of a test compound like this compound against purified COX-1 and COX-2 enzymes.

1. Materials and Reagents:

-

Purified recombinant human or ovine COX-2 enzyme

-

Purified ovine COX-1 enzyme

-

Arachidonic acid (substrate)

-

A detection system to measure prostaglandin (B15479496) production (e.g., ELISA for PGE2, colorimetric or fluorometric probe)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

The test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

A known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as controls.

2. Assay Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound and control inhibitors in the assay buffer.

-

Incubation: In a microplate, add the enzyme solution to wells containing the different concentrations of the test inhibitor or controls. Allow for a pre-incubation period to permit inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.

-

Reaction Termination: After a specific incubation time at a controlled temperature (e.g., 37°C), stop the reaction using a suitable reagent.

-

Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using the chosen detection method.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway via the inhibition of COX-2. The experimental workflow for its in vitro evaluation follows a logical progression from initial screening to detailed characterization.

While the direct effects of this compound on other signaling pathways have not been extensively reported, studies on its parent compound, indomethacin, suggest potential interactions with pathways involved in apoptosis and cell cycle regulation. For instance, indomethacin has been shown to induce apoptosis and affect cell cycle progression in various cell lines, potentially through modulation of the AMPK/mTOR pathway and regulation of cell cycle proteins. Further research is warranted to determine if this compound shares these properties.

Conclusion

This compound is a potent and selective COX-2 inhibitor, a characteristic that makes it a promising candidate for the development of anti-inflammatory and analgesic drugs with an improved safety profile. The in vitro data clearly demonstrates its high affinity for the COX-2 enzyme over its COX-1 counterpart. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds. Future in vitro studies should aim to further elucidate its mechanism of action and explore its effects on a broader range of cellular signaling pathways to fully understand its pharmacological profile.

References

- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Target Identification and Validation of N-(3-Pyridyl)indomethacinamide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: N-(3-Pyridyl)indomethacinamide is a synthetic derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. This technical guide provides a detailed exploration of its primary molecular target, the validation of this target, and the associated downstream signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, experimental methodologies, and visual representations of molecular interactions.

Target Identification: Pinpointing Cyclooxygenase-2 (COX-2)

The primary molecular target of this compound has been identified as Cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its expression is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

This compound has been demonstrated to be a potent and selective inhibitor of the COX-2 enzyme.[1] This selectivity is a key characteristic that distinguishes it from its parent compound, indomethacin, which inhibits both COX-1 and COX-2.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The following table summarizes the available IC50 data for this compound against COX isoforms.

| Enzyme | Species | IC50 | Reference |

| COX-2 | Human (recombinant) | 0.052 µM | [1] |

| COX-1 | Ovine | >66 µM | |

| COX-2 | Ovine (placental) | 50 µM | [1] |

| COX-1 | Ovine (seminal vesicular) | 75 µM | [1] |

Note: The data indicates that this compound is a highly potent inhibitor of human COX-2, with significantly lower potency against ovine COX-1, demonstrating its selectivity. The differing potencies against ovine placental COX-2 and seminal vesicular COX-1 highlight species- and tissue-specific variations that are important considerations in preclinical studies.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the COX-2 enzyme, which in turn blocks the synthesis of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2). This interruption of the COX-2 signaling pathway has several downstream consequences.

dot

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

While direct studies on the downstream effects of this compound are limited, the known consequences of COX-2 inhibition and the activities of its parent compound, indomethacin, suggest potential impacts on several key cellular processes:

-

NF-κB Pathway: Prostaglandins can modulate the activity of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression. Inhibition of PGE2 synthesis by this compound may therefore lead to a downstream suppression of NF-κB activation.

-

Apoptosis and Cell Proliferation: The COX-2/PGE2 pathway is implicated in promoting cell survival and proliferation in some cancer models. Therefore, inhibition of this pathway by this compound could potentially induce apoptosis and inhibit the proliferation of cancer cells.

Further research is required to specifically validate these downstream effects for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the target identification and validation of this compound.

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the IC50 of a test compound against recombinant human COX-2.

dot

Caption: Experimental workflow for an in vitro COX-2 inhibition assay.

Materials:

-

Recombinant human COX-2 enzyme

-

This compound

-

Arachidonic acid (substrate)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

DMSO (for dissolving the compound)

-

96-well microplate

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the reaction buffer to obtain a range of test concentrations.

-

Enzyme Preparation: Dilute the recombinant human COX-2 enzyme to the desired concentration in the reaction buffer.

-

Incubation: Add the diluted enzyme to the wells of a 96-well plate. Add the various concentrations of this compound or vehicle control (DMSO in reaction buffer) to the respective wells. Incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a specific incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Downstream Signaling Proteins

This protocol can be used to assess the effect of this compound on the expression levels of proteins in downstream signaling pathways (e.g., components of the NF-κB pathway).

Materials:

-

Cell line of interest (e.g., a cancer cell line with high COX-2 expression)

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture the cells to a suitable confluency and treat them with various concentrations of this compound or a vehicle control for a specific duration.

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Target Validation and Off-Target Profiling

Target validation is a critical step to confirm that the observed biological effects of a compound are indeed due to its interaction with the intended target. While specific target validation studies for this compound are not extensively reported in the public domain, the following experimental approaches are standard in the field.

dot

Caption: A logical workflow for target validation and off-target profiling.

Key Methodologies for Target Validation:

-

Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of COX-2 in a cellular model. The phenotypic effects of this compound treatment should be diminished or absent in these COX-2 deficient cells if COX-2 is the primary target.

-

Overexpression Studies: Overexpressing COX-2 in cells could potentially lead to a requirement for higher concentrations of this compound to achieve the same level of inhibition, further confirming on-target engagement.

-

Chemical Proteomics: Techniques such as affinity chromatography using a modified this compound as bait can be employed to pull down its binding partners from a cell lysate, which can then be identified by mass spectrometry.

Strategies for Off-Target Profiling:

-

Broad-Panel Screening: Testing this compound against a large panel of kinases and other enzymes to identify potential unintended interactions.

-

Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the target protein.

-

Proteome-wide Analysis: Utilizing quantitative proteomics to compare the proteomes of cells treated with this compound versus a control to identify changes in protein expression or post-translational modifications that may indicate off-target effects.

Conclusion and Future Directions

This compound has been clearly identified as a potent and selective inhibitor of COX-2. Its mechanism of action is primarily through the blockade of prostaglandin synthesis, which has significant implications for inflammation and potentially for cancer biology. While the direct target and its potency are well-characterized, further research is needed to fully elucidate and validate the downstream signaling effects of this specific molecule. In particular, studies focusing on its impact on the NF-κB pathway, apoptosis, and cell proliferation in various disease models are warranted. Comprehensive target validation and off-target profiling studies will be crucial to fully understand its therapeutic potential and safety profile for future clinical development.

References

An In-depth Technical Guide to the Early Preclinical Studies of N-(3-Pyridyl)indomethacinamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-Pyridyl)indomethacinamide, a pyridyl amide derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), emerged from early preclinical studies as a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. By modifying the carboxylate group of indomethacin, researchers successfully engineered a compound with a significantly improved safety profile, mitigating the gastrointestinal side effects associated with non-selective COX inhibition. This technical guide provides a comprehensive overview of the foundational preclinical investigations of this compound, detailing its inhibitory activity, the experimental protocols used for its evaluation, and the underlying biochemical pathways.

Core Compound Activity: Selective COX-2 Inhibition

This compound was identified as a reversible, potent, and selective inhibitor of the COX-2 enzyme, which is responsible for the formation of prostanoids involved in inflammation.[1] Its selectivity is a key feature, as it shows significantly less inhibition of the COX-1 isoform, which is involved in maintaining the gastrointestinal lining and platelet function.

Quantitative Inhibitory Activity

The inhibitory potency of this compound was determined against both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) from these early studies are summarized below.

| Enzyme Target | Inhibitor | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Human Recombinant COX-2 | This compound | 0.052 | >1269 |

| Ovine COX-1 | This compound | >66 | |

| Ovine COX-1 | Indomethacin (Parent Compound) | 0.1 | ~0.1 |

| Murine COX-2 | Indomethacin (Parent Compound) | 1.0 |

Data sourced from Kalgutkar et al., J Med Chem. 2000.[1][2]

Mechanism of Action: Slow, Tight-Binding Inhibition

Kinetic studies revealed that this compound and other indomethacin amides act as slow, tight-binding inhibitors of COX-2. This mechanism is characterized by an initial weak binding event followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. This time-dependent inhibition contributes to the compound's potent and selective activity against COX-2.

Experimental Protocols

The following sections detail the methodologies employed in the early preclinical evaluation of this compound.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of this compound against COX-1 and COX-2.

Enzyme Source:

-

COX-1: Purified from ovine seminal vesicles.

-

COX-2: Purified from recombinant human enzyme expressed in a suitable system.

Assay Principle: The assay measures the initial velocity of the cyclooxygenase reaction by monitoring the consumption of oxygen using a polarographic oxygen electrode. The production of prostaglandin (B15479496) E2 (PGE2) can also be quantified as an endpoint.

Detailed Protocol:

-

The purified enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of this compound or vehicle (DMSO) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) at a controlled temperature (e.g., 37°C) for a specific duration to allow for time-dependent inhibition.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The rate of oxygen consumption is measured, or the reaction is allowed to proceed for a set time and then terminated.

-

The amount of prostaglandin produced is quantified using methods such as ELISA or chromatography.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based COX-2 Inhibition Assay

Objective: To assess the inhibitory activity of this compound on COX-2 in a cellular environment.

Cell Line: A suitable cell line that expresses high levels of COX-2, such as a mouse macrophage-like cell line, is used.

Protocol:

-

Cells are cultured and stimulated to induce COX-2 expression (e.g., with lipopolysaccharide).

-

The cells are then treated with various concentrations of this compound.

-

Arachidonic acid is added to the cells to serve as a substrate for COX-2.

-

After a defined incubation period, the cell culture medium is collected.

-

The concentration of a specific prostaglandin, such as prostaglandin D2 (PGD2), is measured using a suitable immunoassay.

-

IC50 values are calculated based on the reduction in prostaglandin production.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Animal Model: Male Sprague-Dawley rats are typically used for this model of acute inflammation.

Protocol:

-

Animals are fasted overnight before the experiment.

-

This compound or the vehicle control is administered orally.

-

After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan (a potent inflammatory agent) is administered into the right hind paw of each rat.

-

The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

-

The dose that produces a 50% reduction in edema (ED50) is determined.

Visualizations: Pathways and Workflows

COX-2 Signaling Pathway and Inhibition

References

patent literature for N-(3-Pyridyl)indomethacinamide synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Pyridyl)indomethacinamide is an amide derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). It has been identified as a highly potent and selective inhibitor of COX-2, an enzyme implicated in inflammation and pain.[1][2] The conversion of indomethacin's carboxylic acid moiety to an amide is a key structural modification that imparts this selectivity, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[2] This guide outlines a plausible and scientifically supported synthetic pathway to this compound.

Synthetic Pathway Overview

The synthesis of this compound from indomethacin is conceptually a straightforward amidation reaction. The primary challenge lies in the activation of the carboxylic acid group of indomethacin to facilitate its coupling with 3-aminopyridine. A common and effective method involves the conversion of indomethacin to its acyl chloride derivative, which then readily reacts with the amine.

The overall logical workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of indomethacin amides.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Indomethacin | ≥98% | Sigma-Aldrich |

| Thionyl Chloride (SOCl₂) | Reagent Grade | Merck |

| Dry Benzene | Anhydrous | Acros Organics |

| 3-Aminopyridine | ≥99% | Alfa Aesar |

| Dry Pyridine | Anhydrous | Fisher Scientific |

| Diethyl Ether | Anhydrous | VWR |

| Sodium Bicarbonate | ACS Reagent | J.T. Baker |

| Anhydrous Sodium Sulfate | ACS Reagent | EMD Millipore |

Synthesis of Indomethacin Acyl Chloride (Intermediate 2)

This step involves the conversion of the carboxylic acid group of indomethacin into a more reactive acyl chloride.

Reaction Scheme:

References

The Therapeutic Potential of N-(3-Pyridyl)indomethacinamide in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a wide range of pathologies, from acute inflammatory conditions to chronic diseases such as arthritis and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. N-(3-Pyridyl)indomethacinamide, a derivative of the potent NSAID indomethacin (B1671933), has emerged as a highly selective inhibitor of cyclooxygenase-2 (COX-2). This selectivity profile suggests a significant therapeutic potential for mitigating inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. This technical guide provides an in-depth overview of the core scientific principles underlying the therapeutic potential of this compound, including its mechanism of action, available biochemical data, and detailed experimental protocols for its evaluation as an anti-inflammatory agent.

Introduction

Indomethacin, a well-established NSAID, is known for its potent anti-inflammatory, analgesic, and antipyretic properties. However, its clinical use is often limited by its propensity to cause gastrointestinal complications, a consequence of its non-selective inhibition of both COX-1 and COX-2 isoforms. The COX-1 enzyme is constitutively expressed in many tissues and plays a crucial role in maintaining the integrity of the gastric mucosa and regulating platelet function. In contrast, COX-2 is typically induced at sites of inflammation and is the primary mediator of the production of pro-inflammatory prostaglandins.

The development of selective COX-2 inhibitors represents a significant advancement in anti-inflammatory therapy, aiming to provide the therapeutic benefits of COX inhibition without the adverse effects of COX-1 suppression. This compound has been identified as a potent and highly selective inhibitor of the COX-2 enzyme, making it a promising candidate for further investigation as a safer anti-inflammatory agent.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action of this compound is its selective inhibition of the COX-2 enzyme.[1] COX-2 is responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to a variety of pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). By selectively blocking COX-2, this compound effectively reduces the synthesis of these inflammatory mediators at the site of inflammation, thereby alleviating pain and reducing swelling.

The high selectivity for COX-2 over COX-1 is a key feature of this compound. This selectivity is attributed to structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is larger and has a side pocket that can accommodate the bulkier structure of selective inhibitors like this compound, whereas the narrower channel of the COX-1 active site sterically hinders their binding.

Signaling Pathway

The anti-inflammatory effect of this compound can be visualized through the following signaling pathway:

Quantitative Data

The primary quantitative data available for this compound pertains to its in vitro inhibitory activity against COX-1 and COX-2 enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | >66 | 0.052 | >1269 |

| Indomethacin | 0.018 | 0.96 | 0.019 |

Table 1: In Vitro Cyclooxygenase Inhibitory Activity. Data derived from in vitro assays using purified enzymes. The high selectivity index for this compound highlights its potent and specific inhibition of COX-2.

Experimental Protocols

To facilitate further research and evaluation of this compound, detailed protocols for key anti-inflammatory assays are provided below.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Indomethacin (as a control)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Prepare a series of dilutions of this compound and the control compound in a suitable solvent (e.g., DMSO).

-

In a multi-well plate, add the reaction buffer.

-

Add the diluted test compound or vehicle control to the wells.

-

Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of this compound in a rodent model of inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice (6-8 weeks old)

-

This compound

-

Indomethacin (as a positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

1% (w/v) carrageenan solution in sterile saline

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound, indomethacin, or vehicle orally or intraperitoneally at a predetermined dose.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100

In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in cultured macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line or primary peritoneal macrophages

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Indomethacin (as a control)

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Seed the macrophages in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or indomethacin for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Determine the dose-dependent inhibition of cytokine production by this compound.

Visualizations

Experimental Workflow for In Vivo Anti-Inflammatory Screening

Logical Relationship of Selective COX-2 Inhibition and Therapeutic Benefit

Conclusion

This compound stands out as a promising anti-inflammatory agent due to its remarkable potency and selectivity for the COX-2 enzyme. This targeted mechanism of action holds the potential for effective management of inflammatory conditions with a reduced risk of the gastrointestinal side effects that plague traditional non-selective NSAIDs. While the available in vitro data is compelling, further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other selective COX-2 inhibitors, with the ultimate goal of developing safer and more effective treatments for inflammatory diseases.

References

N-(3-Pyridyl)indomethacinamide: An Uncharted Territory in Cancer Research

While the parent compound, indomethacin (B1671933), and its various derivatives have garnered attention for their potential anticancer properties, a comprehensive review of the scientific literature reveals a significant gap in our understanding of N-(3-Pyridyl)indomethacinamide's specific applications in cancer research. Despite its documented activity as a selective cyclooxygenase-2 (COX-2) inhibitor, dedicated studies exploring its efficacy, mechanism of action, and potential as a therapeutic agent against cancer are notably absent from publicly available research. This technical guide aims to provide a framework for future investigation by summarizing the known information about this compound and outlining the necessary experimental approaches to elucidate its potential role in oncology.

Chemical and Physical Properties

This compound, with the chemical formula C24H20ClN3O3, is a derivative of indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID). The key structural modification is the amidation of indomethacin's carboxylic acid group with 3-aminopyridine. This alteration is known to significantly impact its pharmacological profile, particularly its selectivity for COX-2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H20ClN3O3 | PubChem |

| Molecular Weight | 433.9 g/mol | PubChem |

| IUPAC Name | 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide | PubChem |

| CAS Number | 261766-29-4 | PubChem |

Mechanism of Action: The COX-2 Hypothesis and Beyond

The primary established mechanism of action for this compound is its selective inhibition of the COX-2 enzyme. Overexpression of COX-2 is a hallmark of many cancers and is implicated in promoting tumor growth, angiogenesis, and metastasis. Therefore, the foundational hypothesis for its anticancer potential lies in its ability to suppress these pro-tumorigenic processes through COX-2 inhibition.

However, the anticancer effects of other indomethacin derivatives often extend beyond COX-2 inhibition, involving modulation of various signaling pathways critical for cancer cell survival and proliferation. These may include, but are not limited to, the PI3K/Akt and NF-κB pathways. A critical area of future research will be to determine if this compound exerts its effects solely through COX-2 or if it possesses additional, off-target activities that contribute to any observed anticancer effects.

Diagram 1: Hypothesized Mechanism of Action via COX-2 Inhibition

Caption: Hypothesized pathway of this compound action through COX-2 inhibition.

Quantitative Data: A Call for Investigation

A thorough literature search did not yield any published studies presenting quantitative data on the anticancer activity of this compound against various cancer cell lines. Key metrics such as IC50 (half-maximal inhibitory concentration) values from cell viability assays are essential for determining its potency and selectivity. Future research should prioritize generating this fundamental data.

Table 2: Proposed Initial Cancer Cell Line Screening Panel

| Cancer Type | Recommended Cell Lines | Rationale |